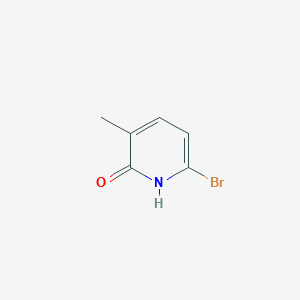

2(1H)-Pyridinone, 6-bromo-3-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

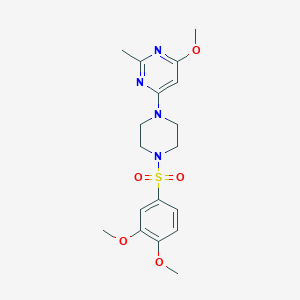

Overview

Description

The compound “2(1H)-Pyridinone, 6-bromo-3-methyl-” is a chemical compound that is part of the indole family . It is an ideal precursor for the synthesis of active molecules . It is essential and efficient for generating biologically active structures .

Synthesis Analysis

The synthesis of this compound involves multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H8BrN . It is part of the indole family, which are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .Chemical Reactions Analysis

The compound is involved in multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Physical and Chemical Properties Analysis

The compound has a molecular weight of 211.059 . It has a density of 1.7±0.1 g/cm3 . The boiling point is 341.4±22.0 °C at 760 mmHg . The melting point is 191-192ºC . The flash point is 160.3±22.3 °C .Scientific Research Applications

Synthesis of Nitrogen Heterocycles

The 2(1H)-pyridinone system, including derivatives like 6-bromo-3-methyl-2(1H)-pyridinone, serves as a crucial intermediate for synthesizing a broad range of nitrogen heterocycles such as pyridine, piperidine, quinolizidine, and indolizidine alkaloids. These compounds are key structural components of numerous biologically active natural products and find applications in pharmacology due to their antimicrobial activity. Specifically, halogenated 2(1H)-pyridinones are essential for introducing alkyl substituents through transition metal catalysis or halogen-metal exchange, enhancing their utility in organic synthesis (Agami, Dechoux, Hebbe, & Moulinas, 2002).

Alzheimer's Therapy

In the context of Alzheimer's therapy, N-aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones have been investigated for their potential to sequester, redistribute, and/or remove metal ions, which are attractive therapeutic targets in neurodegenerative diseases. These compounds, inspired by the 3-hydroxy-4-pyridinone framework, exhibit low toxicity, metal chelation, antioxidant properties, and the ability to interfere with metal ion-induced amyloid peptide aggregation, presenting a promising approach for Alzheimer's treatment (Scott et al., 2011).

Material Science

In material science, the bromo-substituted derivatives of pyridin-2(1H)-ones, including 6-bromo-3-methyl derivatives, have been utilized as intermediates for synthesizing thieno- and furo[3,4-b]-pyridin-2(1H)-ones and for obtaining new amino derivatives in the pyridin-2(1H)-one series. This demonstrates their significance in developing novel materials and chemical entities (Kalme et al., 2004).

Corrosion Inhibition

Research on 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) has revealed its effectiveness as a corrosion inhibitor for mild steel in acidic media. This compound demonstrates strong adsorption traits and inhibits corrosion efficiently, indicating the broader applicability of 6-bromo-3-methyl-2(1H)-pyridinone derivatives in industrial applications to prevent metal corrosion (Bouyad et al., 2017).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash with copious amounts of water for at least 15 minutes . If inhaled, it is advised to remove to fresh air . In case of ingestion, it is advised to wash out mouth with copious amounts of water for at least 15 minutes .

Properties

IUPAC Name |

6-bromo-3-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-3-5(7)8-6(4)9/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQXIKRAXALHQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(NC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99934-26-6 |

Source

|

| Record name | 6-bromo-3-methyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2567688.png)

![[1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol](/img/structure/B2567691.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide](/img/structure/B2567695.png)

![(E)-3-(furan-2-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2567696.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2567701.png)

![2-(2,3-dihydro-1,4-benzodioxine-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567708.png)

![(E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2567709.png)